2-(1,3-benzothiazol-2-ylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one is a complex organic compound that features a benzo[d]thiazole and a dihydropyrido[4,3-d]pyrimidine moiety
Mechanism of Action
Target of Action
The primary targets of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one are epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the onset and propagation of seizures.
Mode of Action
this compound interacts with its targets by binding to these receptors and modulating their activity . This interaction results in the inhibition of excessive neuronal firing, which is a characteristic feature of epileptic seizures.
Biochemical Pathways
The compound affects the GABAergic and glutamatergic pathways, which are the main inhibitory and excitatory neurotransmitter systems in the brain, respectively . By modulating these pathways, this compound can control the balance between neuronal excitation and inhibition, thereby preventing the abnormal electrical activity that leads to seizures.
Pharmacokinetics
The compound was shown to exhibit good binding properties with its targets, suggesting that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of neuronal excitability and the prevention of abnormal electrical activity in the brain . These effects result in the suppression of seizures, making the compound potentially useful in the treatment of epilepsy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzo[d]thiazole moiety, followed by the formation of the dihydropyrido[4,3-d]pyrimidine ring system. The final step involves the coupling of these two moieties through a thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved, but may include the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield a sulfoxide or sulfone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole moiety and may have similar chemical properties and reactivity.
Dihydropyrido[4,3-d]pyrimidine derivatives: These compounds share the dihydropyrido[4,3-d]pyrimidine ring system and may have similar biological activities.
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one is unique in that it combines these two moieties into a single molecule, potentially offering a combination of properties from both classes of compounds. This could result in unique reactivity and biological activity that is not observed in either class alone.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS2/c21-15(20-6-5-12-11(8-20)7-17-10-18-12)9-22-16-19-13-3-1-2-4-14(13)23-16/h1-4,7,10H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDOFXPOWAWZHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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